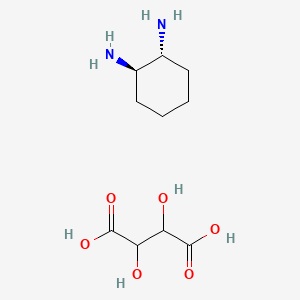

(r,r)-1,2-Diaminocyclohexane l-tartrate

Description

Fundamental Role of Chiral Diamines in Organic Chemistry

Chiral diamines are a cornerstone of modern organic chemistry, particularly in the field of asymmetric synthesis. Their importance stems from their ability to form stable chelate complexes with a wide range of metal ions. These complexes often serve as highly effective catalysts for a multitude of chemical transformations, enabling the synthesis of single-enantiomer products. The presence of two nitrogen atoms allows these molecules to act as bidentate ligands, creating a well-defined and rigid chiral environment around a metal center. This controlled environment is crucial for inducing stereoselectivity in reactions, guiding the formation of one enantiomer over the other. The applications of chiral diamines are extensive, ranging from academic research to the industrial production of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is paramount for biological activity. chemrj.org

Historical Context of Chiral Resolution Techniques for Amines

The separation of racemic mixtures, a process known as chiral resolution, has been a fundamental challenge in chemistry since Louis Pasteur's pioneering work with tartaric acid salts in the 19th century. For amines, classical resolution via the formation of diastereomeric salts has been a widely used and effective method. This technique involves reacting a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and chromatographic behaviors. acs.org This difference allows for their separation by conventional methods such as fractional crystallization or chromatography. Over the years, various chiral acids have been employed as resolving agents, but tartaric acid remains one of the most common and economically viable choices due to its natural abundance and effectiveness. chemrj.org

Significance of (R,R)-1,2-Diaminocyclohexane as a Chiral Scaffold

Among the vast array of chiral diamines, trans-1,2-diaminocyclohexane (DACH) has emerged as a privileged chiral scaffold. researchgate.netpacific.edu Its C₂-symmetric structure, where a twofold rotational axis passes through the center of the cyclohexane (B81311) ring, provides a well-defined and predictable stereochemical environment. This structural rigidity is highly advantageous when it is incorporated into catalyst systems. The (R,R)-enantiomer of trans-1,2-diaminocyclohexane, in particular, is a versatile building block for a wide variety of chiral ligands and reagents. acs.orgnih.gov These ligands, when complexed with transition metals like manganese, ruthenium, or rhodium, have been successfully applied in numerous asymmetric reactions, including epoxidations, hydrogenations, and carbon-carbon bond-forming reactions. acs.orgrsc.orgnih.gov The commercial availability and the relative ease of preparing the enantiopure form have made (R,R)-1,2-diaminocyclohexane a popular choice in both academic and industrial settings. researchgate.net

Overview of the L-Tartrate Salt in the Production of Enantiopure (R,R)-1,2-Diaminocyclohexane

The production of enantiomerically pure (R,R)-1,2-diaminocyclohexane heavily relies on its resolution using L-(+)-tartaric acid. researchgate.netwisc.edu When a mixture of trans-1,2-diaminocyclohexane enantiomers (a racemic mixture) is treated with naturally occurring L-(+)-tartaric acid, two diastereomeric salts are formed: (R,R)-1,2-diaminocyclohexane L-tartrate and (S,S)-1,2-diaminocyclohexane L-tartrate. A key breakthrough in the practical application of this method is the significant difference in solubility between these two diastereomeric salts in certain solvent systems. wisc.edu

Specifically, the this compound salt is considerably less soluble in aqueous solutions, often with the addition of an organic co-solvent like methanol (B129727), than its (S,S) counterpart. wisc.edulivejournal.com This disparity allows for the selective precipitation of the (R,R)-diamine L-tartrate salt from the solution. researchgate.net The process typically involves dissolving L-(+)-tartaric acid in water, followed by the addition of the racemic trans-1,2-diaminocyclohexane. chemrj.orgrsc.org After a period of heating and subsequent cooling, the less soluble this compound crystallizes out of the solution in high diastereomeric purity. wisc.edu The solid salt can then be isolated by filtration. Treatment of the isolated salt with a base liberates the free (R,R)-1,2-diaminocyclohexane, providing the desired enantiomerically pure product. chemrj.org This efficient and scalable resolution process is a primary reason for the widespread availability and use of (R,R)-1,2-diaminocyclohexane in asymmetric synthesis. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 39961-95-0 fishersci.comsigmaaldrich.comarranchemical.ienih.gov |

| Molecular Formula | C₁₀H₂₀N₂O₆ fishersci.comsigmaaldrich.comnih.govnih.gov |

| Molecular Weight | 264.28 g/mol sigmaaldrich.comnih.gov |

| Appearance | White crystalline solid rsc.org |

| Melting Point | 273 °C (decomposition) fishersci.comsigmaaldrich.com |

| Optical Rotation | +12° (c=4 in Water) fishersci.com |

| IUPAC Name | (1R,2R)-cyclohexane-1,2-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid fishersci.comnih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S,S)-1,2-Diaminocyclohexane L-tartrate |

| (R,R)-1,2-Diaminocyclohexane |

| (S,S)-1,2-Diaminocyclohexane |

| trans-1,2-Diaminocyclohexane |

| L-(+)-tartaric acid |

| Manganese |

| Ruthenium |

Properties

Molecular Formula |

C10H20N2O6 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;/m1./s1 |

InChI Key |

GDOTUTAQOJUZOF-KGZKBUQUSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Enantiomeric Resolution and Preparation of R,r 1,2 Diaminocyclohexane L Tartrate

Principles of Diastereomeric Salt Formation for Chiral Resolution

The separation of enantiomers, a process known as chiral resolution, presents a significant challenge because enantiomers possess identical physical properties such as melting point, boiling point, and solubility. libretexts.orgmdpi.com To overcome this, the most common method involves converting the racemic mixture into a pair of diastereomers. wikipedia.org This is achieved by reacting the racemate with an enantiomerically pure compound, known as a chiral resolving agent. wikipedia.orgnih.gov

The resulting products are diastereomers, which, unlike enantiomers, have different physical properties. libretexts.org This difference, particularly in solubility, allows for their separation through conventional techniques like fractional crystallization. libretexts.orgwikipedia.org In the case of resolving a racemic base like trans-1,2-diaminocyclohexane, a chiral acid such as L-(+)-tartaric acid is used. libretexts.org The reaction forms two diastereomeric salts: (R,R)-1,2-diaminocyclohexane L-tartrate and (S,S)-1,2-diaminocyclohexane L-tartrate. Due to their differing solubilities, one diastereomer will preferentially crystallize from the solution, allowing for its isolation by filtration. chegg.comwisc.edu Subsequently, the resolving agent can be removed to yield the pure enantiomer. wikipedia.org

Detailed Methodology for the Resolution of trans-1,2-Diaminocyclohexane with L-Tartaric Acid

The resolution process relies on the significant difference in solubility between the two diastereomeric tartrate salts formed. chegg.com The (R,R)-diamine L-tartrate salt is considerably less soluble in the reaction medium and crystallizes out, enabling its separation. chegg.comwisc.edu A typical laboratory-scale procedure is outlined below.

The process begins by dissolving L-(+)-tartaric acid in distilled water. chegg.comresearchgate.net To this solution, a racemic mixture of cis- and trans-1,2-diaminocyclohexane is added. researchgate.net The addition is exothermic, causing the temperature of the mixture to rise. chegg.comresearchgate.net After the initial reaction and dissolution, glacial acetic acid is introduced, which prompts the immediate precipitation of the desired product. chegg.comresearchgate.net The mixture is then cooled significantly to maximize the yield of the crystallized salt. chegg.comresearchgate.net

Table 1: Representative Protocol for Diastereomeric Salt Formation

| Step | Reagent/Action | Purpose |

|---|---|---|

| 1 | Dissolve L-(+)-tartaric acid in distilled water. | Create a solution of the chiral resolving agent. researchgate.net |

| 2 | Add racemic 1,2-diaminocyclohexane carefully. | React the racemate with the resolving agent to form diastereomeric salts. chegg.com |

| 3 | Add glacial acetic acid. | Induce precipitation of the less soluble diastereomeric salt. researchgate.net |

| 4 | Cool the mixture in an ice/water bath (e.g., to 5 °C). | Maximize the crystallization and yield of the product. chegg.com |

| 5 | Isolate the solid by vacuum filtration. | Separate the crystalline this compound from the solution containing the more soluble (S,S)-diastereomer. researchgate.net |

Crystallization Techniques and Optimization for Isolation of the this compound Diastereomer

The successful isolation of this compound hinges on carefully controlled crystallization. The key to the separation is the lower aqueous solubility of the (R,R)-diamine salt compared to its (S,S)-diastereomer. wisc.edu

Several factors are optimized to ensure selective crystallization. The choice of solvent is critical; water is commonly used as the primary solvent. researchgate.net The addition of glacial acetic acid serves to decrease the solubility of the tartrate salt, causing it to precipitate out of the solution. chegg.comresearchgate.net Temperature control is another crucial parameter. The exothermic reaction upon adding the diamine is often managed to stay within a specific range, and the subsequent cooling in an ice bath to temperatures around 5°C is essential for maximizing the yield of the crystalline product. chegg.comresearchgate.net The slurry is stirred vigorously as it cools to promote the formation of well-defined crystals and ensure homogeneity. researchgate.net If crystallization is slow to initiate, adding a small amount of methanol (B129727) can sometimes be used to reduce solubility further. wisc.edu

Recrystallization and Purification Protocols for Enhanced Enantiomeric Purity

The initial solid product obtained from filtration may contain impurities or not have the desired level of enantiomeric purity. To enhance the purity, a recrystallization step is performed. wisc.edu This process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, typically near-boiling water. wisc.edu

During this step, any less soluble impurities can be removed by hot gravity filtration. wisc.edu The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath. wisc.edu This slow cooling process allows for the gradual and selective formation of purer crystals of this compound. The purified crystals are then collected by suction filtration, washed with cold solvent, and dried. researchgate.net This recrystallization can yield the salt in high enantiomeric purity, often achieving an enantiomeric excess (ee) of ≥99%. researchgate.netresearchgate.net

Comparative Analysis of Chiral Resolving Agents for 1,2-Diaminocyclohexane

While L-(+)-tartaric acid is a widely used and inexpensive resolving agent for 1,2-diaminocyclohexane, other chiral acids have also been employed. researchgate.netresearchgate.net The choice of resolving agent can depend on factors such as the ease of separation, availability, and cost. libretexts.org

Table 2: Comparison of Chiral Resolving Agents for 1,2-Diaminocyclohexane

| Resolving Agent | Enantiomer Resolved | Key Findings/Notes |

|---|---|---|

| L-(+)-Tartaric Acid | (R,R)-1,2-Diaminocyclohexane | Most common and economical agent; forms a sparingly soluble diastereomeric salt that crystallizes readily. chegg.comresearchgate.net |

| D-(-)-Tartaric Acid | (S,S)-1,2-Diaminocyclohexane | Used to resolve the (S,S)-enantiomer with high enantiomeric excess. researchgate.net |

| Xylaric Acid | (1R,2R)- and (1S,2S)-Cyclohexane-1,2-diamine | Presented as an efficient substitute for tartaric acid, providing good yields and high optical purity. researchgate.net |

| Dehydroabietic Acid | (S,S)-1,2-Diaminocyclohexane | Used to obtain the (S,S)-enantiomer with optical purity higher than 99% through fractional crystallization. researchgate.net |

Process Development and Scale-Up Considerations for Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure the process is safe, economical, reproducible, and efficient. mt.com

Thermodynamic Management : The reaction between 1,2-diaminocyclohexane and tartaric acid is significantly exothermic. chegg.com On a large scale, this heat release must be carefully managed with appropriate reactor cooling systems to prevent uncontrolled temperature increases, which could affect solubility, yield, and safety. mt.com

Mixing and Mass Transfer : Ensuring homogenous mixing in large-volume reactors is critical for consistent reaction and crystallization. Inadequate mixing can lead to localized supersaturation and temperature gradients, affecting crystal size and purity. mt.com

Process Safety : A thorough hazard evaluation is necessary to understand the thermal risks of the reaction and decomposition of materials. mt.com This includes defining safe operating limits for temperature and pressure.

Yield and Purity Optimization : On an industrial scale, maximizing yield and achieving high enantiomeric purity are paramount for economic viability. This involves optimizing reagent stoichiometry, solvent volumes, cooling profiles, and filtration techniques.

Solvent Handling and Recovery : The use of solvents like water and methanol requires systems for their efficient handling, and where possible, recovery and recycling to minimize waste and reduce operational costs.

Automation and Process Analytical Technology (PAT) : Implementing in-situ monitoring tools (PAT) can provide real-time data on reaction progress and crystallization, allowing for better control over critical process parameters and ensuring consistent product quality, in line with Quality by Design (QbD) principles. mt.com

Derivatization and Design of Chiral Ligands from R,r 1,2 Diaminocyclohexane

Synthesis and Structural Diversity of N,N'-Bis(salicylidene)-1,2-diaminocyclohexane (Salen) Ligands

The condensation of (R,R)-1,2-diaminocyclohexane with two equivalents of salicylaldehyde (B1680747) or its derivatives yields N,N'-bis(salicylidene)-1,2-diaminocyclohexane, commonly known as Salen ligands. These tetradentate Schiff base ligands are renowned for their ability to form stable complexes with a wide range of transition metals. tcichemicals.com

The synthesis is typically a straightforward one-pot reaction, often carried out in an alcoholic solvent like ethanol. The diamine is reacted with the substituted salicylaldehyde, leading to the formation of the diimine ligand, which can then be complexed with a metal salt. nih.gov A prominent example is the synthesis of Jacobsen's catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride. This catalyst is prepared by reacting the (R,R)-DACH tartrate salt with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) to form the Schiff base, followed by reaction with manganese(II) acetate (B1210297) in the presence of air and subsequent addition of lithium chloride.

The structural diversity of (R,R)-DACH-based Salen ligands is primarily achieved by modifying the salicylaldehyde component. Introducing various substituents onto the aromatic rings allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. mdpi.com For instance, the bulky tert-butyl groups in Jacobsen's catalyst are crucial for creating a highly asymmetric environment around the manganese center, which is key to its high enantioselectivity in epoxidation reactions. Modifications can include altering the electronic nature of the ligand through electron-donating or electron-withdrawing groups, or changing the steric bulk to influence the substrate approach to the catalytic center.

| Ligand/Catalyst | Salicylaldehyde Derivative | Metal Ion | Key Feature |

| (R,R)-Salen | Salicylaldehyde | - | Parent Salen ligand |

| Jacobsen's Catalyst | 3,5-di-tert-butylsalicylaldehyde | Mn(III) | Highly effective for asymmetric epoxidation |

| (R,R)-Co-salen | 3,5-di-tert-butylsalicylaldehyde | Co(II)/(III) | Used in hydrolytic kinetic resolution of epoxides mdpi.com |

| Halogenated Fe-Salen | 5-Halo-salicylaldehyde | Fe(III) | Enhanced lipophilicity for potential biological applications lookchem.com |

Development of C2-Symmetric Chiral Diamine Derivatives beyond Salen (e.g., phosphines, diamides, oxazolines)

Beyond the well-established Salen family, the (R,R)-1,2-diaminocyclohexane scaffold has been instrumental in the development of a diverse range of other C2-symmetric chiral ligands. These non-Salen derivatives often exhibit unique catalytic activities and have expanded the scope of asymmetric transformations.

Phosphine (B1218219) Ligands: Chiral phosphine ligands are paramount in asymmetric catalysis. (R,R)-DACH can be used to prepare various phosphine-containing ligands. For example, chiral C2-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands can be synthesized by reacting (R,R)-DACH with diphenylphosphinic chloride and diphenylthiophosphinic chloride, respectively. mdpi.com Furthermore, PNNP and SNNS tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane backbone have been successfully employed in the asymmetric hydrogenation of ketones. rsc.orgsigmaaldrich.com

Diamide Ligands: The reaction of (R,R)-DACH with isocyanates or isothiocyanates leads to the formation of chiral bis-urea and amino-thiourea ligands. mdpi.com These ligands can act as powerful hydrogen-bond donors in organocatalysis.

Oxazoline (B21484) Ligands: Chiral oxazoline-containing ligands are another important class of ligands in asymmetric catalysis, valued for their modular nature and accessibility. tcichemicals.com While the direct synthesis from (R,R)-DACH is less common for the classic bis(oxazoline) (BOX) ligands, the diamine can be incorporated into more complex ligand architectures that feature oxazoline moieties. The synthesis of chiral oxazolines can be achieved through various methods, including microwave-assisted protocols. nih.govmdpi.com

| Ligand Type | Precursors | Key Structural Feature |

| Phosphine Ligands | (R,R)-DACH, diphenylphosphinic chloride | P-N bond |

| PNNP Tetradentate Ligands | (R,R)-DACH, phosphorus-containing aldehydes/acids | P and N donor atoms |

| Diamide Ligands | (R,R)-DACH, isocyanates | Urea/thiourea (B124793) functionality |

| Oxazoline-containing Ligands | (R,R)-DACH, precursors for oxazoline rings | Chiral oxazoline ring |

Rational Design Principles for Tuning Ligand Electronic and Steric Properties

The rational design of chiral ligands is a key aspect of modern asymmetric catalysis. By systematically modifying the ligand structure, it is possible to fine-tune its electronic and steric properties to optimize catalytic activity and enantioselectivity for a specific reaction.

Electronic Tuning: The electronic properties of a ligand, specifically its electron-donating or electron-withdrawing nature, directly influence the reactivity of the metal center it coordinates. For ligands derived from (R,R)-DACH, electronic tuning is often achieved by introducing substituents on the aromatic rings of the ligand framework. For example, in P*-chiral diamidophosphite ligands derived from (R,R)-DACH, the electronic parameters can be adjusted to enhance chirality transfer. lookchem.com

Steric Tuning: The steric environment around the catalytic center is crucial for achieving high enantioselectivity. Bulky substituents on the ligand can create a chiral pocket that discriminates between the two enantiotopic faces of a prochiral substrate. The effectiveness of Jacobsen's catalyst, for instance, is largely attributed to the steric bulk of the tert-butyl groups. DFT calculations have been employed to understand how steric repulsion between the substrate and ligands derived from (R,R)-1,2-diaminocyclohexane influences the outcome of asymmetric reactions. mdpi.com

The interplay between electronic and steric effects is often complex, and a successful ligand design relies on a careful balance of these properties. Computational studies are increasingly used to predict the impact of structural modifications on ligand performance, thereby guiding synthetic efforts.

Incorporation of (R,R)-1,2-Diaminocyclohexane into P-Chiral and N-Chiral Ligand Architectures

The chirality of the (R,R)-DACH backbone can be used to induce chirality at other atoms within the ligand structure, leading to the formation of P-chiral and N-chiral ligands.

P-Chiral Ligands: P-chiral phosphine ligands, where the phosphorus atom is a stereocenter, are highly effective in many asymmetric catalytic reactions. mdpi.comrsc.org The (R,R)-1,2-diaminocyclohexane scaffold can serve as a chiral auxiliary to direct the synthesis of P-chiral centers. For instance, P*-chiral diamidophosphite ligands of the 1,3,2-diazaphospholidine series have been prepared by the direct phosphorylation of a derivative of (R,R)-DACH. mdpi.com These ligands have shown high enantioselectivity in Pd-catalyzed allylation and Rh-catalyzed hydrogenation reactions. mdpi.com Another approach involves the reaction of (R,R)-DACH with chlorophosphines to create ligands where the phosphorus atom's stereochemistry is influenced by the chiral diamine backbone.

N-Chiral Ligands: N-chiral ligands, where a nitrogen atom is the stereocenter, are less common but are gaining increasing attention. The rigid conformation of the (R,R)-DACH backbone can be exploited to create a stable chiral environment around the nitrogen atoms. Derivatization of the amino groups of (R,R)-DACH, for example through N-alkylation, can lead to the formation of N,N'-disubstituted diamines where the nitrogen atoms can act as chiral centers upon coordination to a metal. Chiral N,N'-dioxide ligands, which can be synthesized from amino acids and amines, represent a class of N-chiral ligands that can form well-defined chiral metal complexes. researchgate.net

| Chirality Type | Ligand Example | Synthetic Approach |

| P-Chiral | Diamidophosphite ligand | Phosphorylation of a (R,R)-DACH derivative mdpi.com |

| P-Chiral | Diphenylphosphoramide | Reaction with diphenylphosphinic chloride mdpi.com |

| N-Chiral | N,N'-disubstituted diamines | N-alkylation of (R,R)-DACH sigmaaldrich.com |

Strategies for Ligand Immobilization and Heterogenization

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent recycling can be challenging and costly. To address this issue, significant research has been devoted to the immobilization of chiral catalysts, including those derived from (R,R)-1,2-diaminocyclohexane, onto solid supports. This process, known as heterogenization, aims to combine the advantages of homogeneous catalysis (high performance) with those of heterogeneous catalysis (ease of separation and reusability).

Various strategies have been employed to immobilize (R,R)-DACH-based ligands. One common approach is the covalent attachment of the ligand to a solid support, such as a polymer, silica (B1680970), or magnetic nanoparticles. For Salen-type complexes, the ligand can be functionalized with a reactive group that allows for its grafting onto the support material. For example, salen-based chromium complexes have been supported and used in polymerization reactions. mdpi.com

Another strategy involves the encapsulation of the metal complex within the pores of a mesoporous material, such as MCM-41. This method can prevent leaching of the catalyst while still allowing access for the reactants. The choice of the support and the immobilization method can significantly impact the performance of the resulting heterogeneous catalyst. An ideal immobilized catalyst should retain the high activity and enantioselectivity of its homogeneous counterpart while exhibiting excellent recyclability. nih.gov

| Immobilization Strategy | Support Material | Advantage |

| Covalent Attachment | Polymers, Silica | Strong bonding, reduced leaching |

| Encapsulation | Mesoporous Silica (MCM-41) | High surface area, controlled environment |

| Ionic Liquid Support | Ionic Liquids | Recyclable liquid phase |

Applications of R,r 1,2 Diaminocyclohexane Derived Catalysts in Asymmetric Synthesis

Asymmetric Transition Metal-Catalyzed Reactions

Catalysts incorporating ligands derived from (R,R)-1,2-diaminocyclohexane have become indispensable tools in asymmetric synthesis, facilitating a wide range of enantioselective reactions catalyzed by transition metals. The diamine is typically condensed with salicylaldehydes or other functionalities to create multidentate ligands, such as the well-known salen ligands, which can coordinate with various metals.

Enantioselective Epoxidation Reactions (e.g., Jacobsen-Katsuki Epoxidation)

One of the most prominent applications of (R,R)-1,2-diaminocyclohexane is in the Jacobsen-Katsuki epoxidation. This reaction utilizes a manganese-salen complex, where the salen ligand is derived from the condensation of (R,R)-1,2-diaminocyclohexane with substituted salicylaldehydes. nih.gov These catalysts are highly effective for the enantioselective epoxidation of unfunctionalized cis-olefins using inexpensive terminal oxidants like sodium hypochlorite (B82951) (bleach). acs.org The development of these catalysts represented a major breakthrough, providing a practical method for synthesizing optically active epoxides, which are valuable chiral building blocks. acs.org

The catalyst, often referred to as Jacobsen's catalyst, is readily prepared from low-cost starting materials. nih.gov The process begins with the chiral resolution of a mixture of 1,2-diaminocyclohexane isomers using L-(+)-tartaric acid, which selectively crystallizes the (R,R)-diamine as its tartrate salt. nih.gov This enantiomerically pure diamine is then reacted with two equivalents of a substituted salicylaldehyde (B1680747), such as 3,5-di-tert-butylsalicylaldehyde, to form the Schiff base ligand. nih.gov Finally, complexation with manganese(II) acetate (B1210297) in the presence of air yields the active manganese(III)-salen catalyst. nih.gov The bulky tert-butyl groups on the salen ligand are crucial for achieving high enantioselectivity, as they effectively block certain approaches of the olefin to the active metal-oxo species, thereby directing the epoxidation to a specific face of the double bond. acs.org Research has shown that these catalysts can achieve enantiomeric excesses (ee) greater than 90% for a variety of cis-disubstituted and trisubstituted olefins. acs.org

Table 1: Enantioselective Epoxidation of Olefins using (R,R)-1,2-Diaminocyclohexane-Derived Mn-Salen Catalyst This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| cis-β-Methylstyrene | 4 | m-CPBA/NMO | 78 | 92 |

| 1,2-Dihydronaphthalene | 4.2 | NaOCl | 84 | 98 |

| Indene | 5 | NaOCl | 75 | 84 |

| cis-Stilbene | 2 | NaOCl | 61 | 97 |

| 2,2-Dimethylchromene | 0.5-5 | NaOCl | >95 | >97 |

Asymmetric Cyanohydrin Synthesis

The asymmetric addition of cyanide to carbonyl compounds is a powerful method for producing chiral cyanohydrins, which are versatile precursors to α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. Titanium-salen complexes, including those derived from the (R,R)-1,2-diaminocyclohexane backbone, have been developed for this purpose. These catalysts facilitate the enantioselective transfer of a cyanide group from sources like ethyl cyanoformate or trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones.

Research has shown that bimetallic titanium(salen) complexes can be particularly effective. researchgate.net In these systems, it is proposed that the two metal centers work cooperatively to activate both the carbonyl substrate and the cyanide source, leading to high reactivity and enantioselectivity. For instance, a catalyst derived from (R,R)-1,2-diaminocyclohexane has been used for the asymmetric addition of ethyl cyanoformate to a range of aldehydes, affording the corresponding cyanohydrin carbonates in high yields and with excellent enantiomeric excesses, often exceeding 95%. researchgate.net The reaction conditions, such as temperature and solvent, play a crucial role in optimizing the stereochemical outcome.

Table 2: Asymmetric Cyanohydrin Synthesis using a (R,R)-1,2-Diaminocyclohexane-Derived Ti-Salen Catalyst This table is interactive. Click on the headers to sort the data.

| Aldehyde Substrate | Catalyst Loading (mol%) | Cyanide Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Benzaldehyde | 5 | Et₂AlCN | 95 | 91 |

| p-Tolualdehyde | 5 | Et₂AlCN | 96 | 92 |

| p-Methoxybenzaldehyde | 5 | Et₂AlCN | 94 | 88 |

| p-Chlorobenzaldehyde | 5 | Et₂AlCN | 93 | 90 |

| Cinnamaldehyde | 5 | Et₂AlCN | 85 | 85 |

Asymmetric Strecker Reactions for α-Amino Acid Synthesis

The Strecker reaction, which involves the three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a fundamental method for synthesizing α-amino acids. The development of catalytic asymmetric versions of this reaction is of great importance. Organocatalysts derived from (R,R)-1,2-diaminocyclohexane have emerged as effective promoters for the enantioselective Strecker reaction.

For example, a recyclable C₂-symmetric organocatalyst based on a chiral amide derived from (R,R)-1,2-diaminocyclohexane has been shown to efficiently catalyze the reaction between various N-benzhydrylimines and ethyl cyanoformate. nih.gov This reaction proceeds with high yields and excellent enantioselectivities (up to 99% ee) for a range of aromatic and aliphatic substrates. nih.gov The catalyst's effectiveness is attributed to its ability to form a well-organized chiral environment through hydrogen bonding, which directs the nucleophilic attack of the cyanide source to one face of the imine. A key advantage of this system is the recyclability of the catalyst, making the process more economical and sustainable. This methodology provides a direct route to valuable non-proteinogenic α-amino acids and chiral diamines that are important intermediates for pharmaceuticals. nih.gov

Table 3: Enantioselective Strecker Reaction with a (R,R)-1,2-Diaminocyclohexane-Derived Organocatalyst This table is interactive. Click on the headers to sort the data.

| Imine Substrate (R in Ph-CH=N-R) | Cyanide Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzhydryl | Ethyl Cyanoformate | 95 | 99 |

| 4-Methoxybenzyl | Ethyl Cyanoformate | 92 | 98 |

| 2-Naphthylmethyl | Ethyl Cyanoformate | 90 | 97 |

| Cyclohexyl | Ethyl Cyanoformate | 88 | 95 |

| tert-Butyl | Ethyl Cyanoformate | 85 | 96 |

Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines are among the most important methods for producing chiral alcohols and amines. Ruthenium and manganese complexes bearing ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed as catalysts for these transformations. These ligands are often tetradentate, coordinating to the metal center through multiple nitrogen and phosphorus or sulfur atoms.

For instance, manganese(I) complexes with chiral PNNP tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been developed for the asymmetric hydrogenation of various substituted acetophenones. researchgate.netnih.gov These earth-abundant metal catalysts show good activity and enantioselectivity, achieving up to 85% ee. researchgate.netnih.gov Similarly, ruthenium(II) complexes with chiral tridentate ligands synthesized from the monosulfonamide of (R,R)-1,2-diaminocyclohexane are effective for the asymmetric transfer hydrogenation of aromatic ketones using isopropanol (B130326) as the hydrogen source, yielding chiral alcohols with high enantioselectivity. nih.gov The modular nature of the ligand synthesis allows for fine-tuning of the catalyst structure to optimize performance for specific substrates.

Table 4: Asymmetric Hydrogenation of Ketones with a (R,R)-1,2-Diaminocyclohexane-Derived Mn-Catalyst This table is interactive. Click on the headers to sort the data.

| Ketone Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | Mn(I)-PNNP | >99 | 85 (S) |

| 4'-Methylacetophenone | Mn(I)-PNNP | 98 | 82 (S) |

| 4'-Methoxyacetophenone | Mn(I)-PNNP | 99 | 80 (S) |

| 4'-Chloroacetophenone | Mn(I)-PNNP | 97 | 83 (S) |

| 2'-Acetonaphthone | Mn(I)-PNNP | 96 | 78 (S) |

Carbon-Carbon Bond Forming Reactions (e.g., Allylic Alkylation, Diels-Alder, Heck Reactions)

Ligands derived from (R,R)-1,2-diaminocyclohexane have found broad utility in a variety of enantioselective C-C bond-forming reactions.

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful tool for constructing chiral centers. Hybrid P,N- and P,O-ligands synthesized from (1R,2R)-1,2-diaminocyclohexane have been used in the Pd-catalyzed allylic alkylation of racemic allylic acetates with soft nucleophiles like dimethyl malonate. nih.gov These systems have demonstrated good reactivity and moderate to high enantioselectivities, with ee values reaching up to 80%. nih.gov The stereochemical outcome can be highly dependent on the ligand structure and reaction conditions, suggesting complex catalytic intermediates. nih.gov

Asymmetric Diels-Alder Reaction: The Diels-Alder reaction is a classic method for the synthesis of six-membered rings. While the use of (R,R)-1,2-diaminocyclohexane-derived catalysts for this reaction is less common than for other transformations, related chiral diamines have been incorporated into ligands for Lewis acid catalysts that promote enantioselective cycloadditions.

Asymmetric Heck Reaction: The asymmetric Heck reaction provides a method for the enantioselective arylation or vinylation of olefins. While an important reaction, the application of catalysts specifically derived from (R,R)-1,2-diaminocyclohexane in this context is not extensively documented in the reviewed literature.

Asymmetric Michael Addition: Bifunctional organocatalysts derived from trans-1,2-diaminocyclohexane, such as monosulfonamides, have proven highly effective for asymmetric Michael addition reactions. These catalysts can promote the addition of nucleophiles to α,β-unsaturated compounds with excellent enantioselectivity, often exceeding 99% ee, even at very low catalyst loadings (e.g., 0.2 mol%).

Asymmetric Oxidation and Reduction Processes

Beyond the well-established epoxidation and hydrogenation reactions, catalysts derived from (R,R)-1,2-diaminocyclohexane are employed in other stereoselective oxidation and reduction processes.

Asymmetric Oxidation: Asymmetric sulfoxidation, the enantioselective oxidation of sulfides to chiral sulfoxides, is an important transformation, as chiral sulfoxides are valuable auxiliaries and intermediates in organic synthesis. While various chiral catalysts have been developed for this purpose, specific examples detailing the use of (R,R)-1,2-diaminocyclohexane-derived catalysts were not prominent in the surveyed literature. Similarly, the asymmetric Baeyer-Villiger oxidation, which converts ketones to esters or lactones, has been achieved with high enantioselectivity using various chiral metal complexes, but the direct application of (R,R)-1,2-diaminocyclohexane-derived catalysts is not a widely reported strategy. rsc.org

Asymmetric Reduction: In addition to hydrogenation, other reduction methods benefit from these chiral ligands. The asymmetric hydrosilylation of ketones, using silanes as the reducing agent, is an effective way to produce chiral alcohols. Chiral macrocyclic amines derived from trans-1,2-diaminocyclohexane, when complexed with diethylzinc, efficiently catalyze the hydrosilylation of aryl-alkyl ketones with enantiomeric excesses reaching up to 86%. rsc.org The structure of the ligand, including its macrocyclic nature, plays a significant role in enhancing the enantioselectivity of the reduction. rsc.org

Table 5: Asymmetric Hydrosilylation of Ketones with a trans-1,2-Diaminocyclohexane-Derived Zn-Catalyst This table is interactive. Click on the headers to sort the data.

| Ketone Substrate | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | Acyclic Diamine | 95 | 75 |

| Acetophenone | Macrocyclic Tetramine | 98 | 86 |

| Propiophenone | Macrocyclic Tetramine | 96 | 82 |

| 1-Acetonaphthone | Macrocyclic Tetramine | 94 | 85 |

| Benzophenone | Macrocyclic Tetramine | 90 | 80 |

Organocatalytic Applications Featuring (R,R)-1,2-Diaminocyclohexane Scaffolds

The versatility of the (R,R)-DACH backbone has led to the development of a wide array of organocatalysts. By appending functional groups capable of activating substrates through non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates, chemists have unlocked powerful catalytic systems. Bifunctional catalysts, incorporating both a Lewis basic site (such as a primary or tertiary amine) and a hydrogen-bond donor moiety (like thiourea (B124793) or squaramide), are particularly prominent. researchgate.net These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and, consequently, excellent stereocontrol.

One of the most significant areas of application for (R,R)-DACH-derived organocatalysts is the asymmetric Michael addition. For instance, thiourea-based organocatalysts derived from (R,R)-DACH have been shown to be highly effective in the conjugate addition of various nucleophiles to α,β-unsaturated compounds. These catalysts utilize the thiourea moiety to activate the electrophile through hydrogen bonding, while the amine functionality on the DACH scaffold can activate the nucleophile, often through enamine formation.

Another key reaction catalyzed by (R,R)-DACH derivatives is the asymmetric aldol (B89426) reaction. Simple, commercially available (R,R)-1,2-diaminocyclohexane, in the presence of a co-catalyst like hexanedioic acid, can efficiently catalyze the direct aldol reaction between ketones and aldehydes. researchgate.netresearchgate.net These reactions often proceed with high yields and excellent diastereo- and enantioselectivity, furnishing valuable β-hydroxy carbonyl compounds. researchgate.netresearchgate.net

Below are interactive data tables summarizing the performance of (R,R)-DACH derived organocatalysts in representative asymmetric reactions.

Table 1: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene Catalyzed by a (1R,2R)-Cyclohexane-1,2-diamine Derived Organocatalyst

| Catalyst Subtype | Conversion (%) | Enantioselectivity (% ee) |

| Sulfonamide | 93 | 41 (S) |

| Amide | 85 | 35 (S) |

| Benzylated Amine | 78 | 28 (S) |

| Arylated Amine | 65 | 22 (S) |

Table 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone Catalyzed by (1R,2R)-1,2-Diaminocyclohexane with a Co-catalyst researchgate.netresearchgate.net

| Co-catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantioselectivity (% ee, anti) |

| Hexanedioic Acid | 75 | >20:1 | 94 |

| (1R, 2R)-(+)-1, 2-Diammonium cyclohexane-L-tartrate | 90 | 11.5:1 | 99 |

Dual Catalysis and Cooperative Catalytic Systems

The concept of dual catalysis, where two distinct catalysts work in concert to promote a single transformation that is not possible with either catalyst alone, has emerged as a powerful strategy in organic synthesis. Similarly, cooperative catalysis involves the synergistic action of a catalyst and a co-catalyst to enhance reaction rates and selectivities. Catalysts derived from (R,R)-1,2-diaminocyclohexane are well-suited for integration into such systems due to their modular nature and compatibility with a wide range of reaction conditions.

A notable example of cooperative catalysis involves the use of a primary amine catalyst derived from (R,R)-cyclohexanediamine in conjunction with co-catalysts like trifluoromethanesulfonimide (TFSA) and m-nitrobenzoic acid. mdpi.com In the synthesis of bicyclic diketones, the primary amine organocatalyst is essential for the key annulation step, while the addition of the acidic co-catalysts was found to significantly enhance the reaction rate, leading to excellent yields and enantioselectivities. mdpi.com This synergistic effect allows for lower catalyst loadings and shorter reaction times. mdpi.com

While explicit examples of dual catalytic systems featuring a distinct (R,R)-DACH organocatalyst paired with another catalyst are less common in the surveyed literature, the potential for such systems is vast. The ability of (R,R)-DACH-derived amines to form enamines or iminiums can be combined with Lewis acid or transition metal catalysis to achieve novel transformations. For instance, a chiral enamine generated from a (R,R)-DACH-based catalyst could act as a nucleophile towards an electrophile activated by a separate Lewis acid. This approach would constitute a dual activation strategy, potentially leading to highly efficient and stereoselective bond formations.

Furthermore, the integration of (R,R)-DACH-derived organocatalysts with other catalytic paradigms, such as photoredox catalysis, opens up new avenues for asymmetric synthesis. In such a system, the organocatalyst could generate a chiral intermediate that then participates in a redox process initiated by a photocatalyst, enabling the enantioselective formation of radical-derived products.

A fascinating example of cooperative catalysis is seen in a metal-organic cage (MOC) constructed with 1,2-diaminocyclohexane ligands. nih.gov This MOC features two distinct zinc-based active sites that work in tandem to catalyze the cascade trimerization of 1,2-diaminocyclohexane itself. nih.gov One active site facilitates the initial dimerization, while the second, dinuclear site is responsible for the subsequent trimerization step. nih.gov Although this is a metallo-catalytic system, it elegantly demonstrates the principle of integrating multiple catalytic functionalities, a concept that is at the heart of dual and cooperative catalysis.

Mechanistic Investigations and Theoretical Studies of Catalysis Involving R,r 1,2 Diaminocyclohexane Derivatives

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycle is the fundamental representation of a catalyst's journey through a chemical reaction. For catalysts derived from (R,R)-1,2-diaminocyclohexane, elucidating this cycle involves identifying all active species, intermediates, and the sequence of elementary steps.

A well-studied example is the palladium-catalyzed asymmetric allylic alkylation (AAA) using Trost ligands, which are derived from the condensation of (R,R)-DACH with 2-diphenylphosphinobenzoic acid. nih.govsigmaaldrich.com The catalytic cycle begins with the coordination of the palladium(0)-ligand complex to the allylic substrate. This is followed by oxidative addition to form a π-allyl palladium(II) intermediate. The chiral ligand creates a specific pocket around the metal center, influencing the facial selectivity of the subsequent nucleophilic attack. Computational studies on related systems have shown that palladium enolates can exist as equilibrating diastereomers before the final, rate-determining C-C bond-forming step. caltech.edu

In other systems, such as the trimerization of 1,2-diaminocyclohexane catalyzed by a zinc-based metal-organic cage (MOC), a more complex tandem catalytic process has been proposed. nih.gov This system possesses two distinct biomimetic active sites: a mononuclear site and a dinuclear site. nih.gov The catalytic cycle involves the mononuclear site catalyzing the dimerization of the substrate to form a decahydrophenazine intermediate. nih.gov This intermediate is then transferred to the dinuclear site, which facilitates the subsequent trimerization reaction. nih.gov The identification of intermediates can be achieved through various means, including control experiments and in situ spectroscopic monitoring. For instance, in the synthesis of Jacobsen's catalyst, the (R,R)-DACH L-tartrate is first reacted with a salicylaldehyde (B1680747) derivative to form a stable Schiff base (diimine) ligand, which is then metalated. wisc.edu This Schiff base is a key isolable intermediate en route to the final active catalyst. wisc.edu

Detailed Analysis of Transition State Structures and Energetics

The heart of understanding a catalyst's efficiency and selectivity lies in the analysis of its transition states (TS). The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Computational chemistry has become an indispensable tool for mapping the potential energy surfaces of catalytic reactions and characterizing these fleeting structures.

For Pd-catalyzed asymmetric allylic alkylation, density functional theory (DFT) calculations have been used to explore the free energy surface of the reaction. caltech.edu These studies revealed that the transition states for the carbon-carbon bond formation are significantly higher in energy than the transition state connecting the two equilibrating palladium enolate intermediates ((Re)-13 and (Si)-13). caltech.edu This finding is crucial, as it indicates that the stereochemical outcome is determined by the relative energies of the bond-forming transition states (the Curtin-Hammett principle), rather than the ground-state populations of the preceding intermediates. caltech.edu

| Transition State / Intermediate | Description | Relative Free Energy (ΔG, kcal/mol) |

| (Si)-13 | Palladium enolate intermediate | 0.2 |

| (Re)-13 | Palladium enolate intermediate | 0.6 |

| TS24 | Transition state for equilibration of (Re)-13 and (Si)-13 | 5.3 |

| (Si/chair)-TS20 | Transition state leading to the major (S)-product | 11.0 |

| (Re/boat)-TS20 | Transition state leading to the minor (R)-product | 12.3 |

This table presents computed relative free energies for key intermediates and transition states in a model Pd-catalyzed asymmetric allylic alkylation. The low barrier for TS24 indicates rapid equilibration between enolates, while the 1.3 kcal/mol difference between the C-C bond-forming transition states (TS20) dictates the enantioselectivity. Data sourced from a computational investigation at the M06/def2-TZVP–CPCM(THF) level of theory. caltech.edu

Similarly, in the manganese-catalyzed asymmetric hydrogenation of ketones using ligands derived from (R,R)-DACH, DFT calculations identified the favored transition state. nih.govrsc.org The analysis showed that the observed stereoselectivity arises primarily from steric repulsion between the substrate and the chiral ligand in this transition state structure. nih.govrsc.org

Understanding Enantioselectivity and Diastereoselectivity Mechanisms

The primary function of a chiral catalyst based on (R,R)-1,2-diaminocyclohexane is to control stereochemistry, producing one enantiomer or diastereomer in preference to others. The origin of this selectivity is a topic of intense investigation.

The mechanism of enantioinduction is directly linked to the differences in transition state energies. As shown in the table above, the transition state leading to the major (S)-product is 1.3 kcal/mol lower in energy than the transition state leading to the minor (R)-product. caltech.edu This energy difference, while small, is sufficient to result in high enantiomeric excess (ee) at typical reaction temperatures.

A widely adopted model to rationalize the enantioselectivity in Trost-type AAA reactions provides a structural basis for this energy difference. nih.gov This model considers the chiral "walls" and "floor" created by the ligand's phenyl groups. The incoming nucleophile is directed to one of the two termini of the π-allyl group, and the orientation of the allyl fragment within the chiral pocket is sterically biased, favoring attack at one face over the other. nih.gov

In the case of Mn-catalyzed hydrogenations, DFT calculations revealed that the formation of the major S-configured alcohol product was significantly favored due to steric repulsion between the substrate and the ligand in the competing transition state. rsc.org This steric clash raises the energy of the transition state leading to the minor R-product, thus ensuring high enantioselectivity. nih.gov

Spectroscopic Techniques (e.g., NMR, CD, XAS) for Mechanistic Probing

A variety of spectroscopic techniques are employed to probe catalytic mechanisms, identify intermediates, and characterize the structure of active catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize ligands and their metal complexes. Changes in chemical shifts upon complex formation provide evidence of coordination. nih.gov For example, in the characterization of a cadmium complex, a noticeable shift in the azomethine proton signal confirmed the formation of the complex in solution. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of specific functional groups to a metal center. For instance, the observation of M-N and M-S stretching vibrations can confirm the binding of nitrogen and sulfur donor ligands to a metal. nih.gov Time-resolved IR spectroscopy can be used to monitor reaction kinetics and observe the formation and decay of short-lived intermediates in real-time. uni-bonn.de

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral catalysts, CD can provide information about the conformation of the ligand in solution and how it changes upon coordination to a metal or interaction with a substrate.

X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of the absorbing atom. researchgate.net It is particularly valuable for studying metal complexes in non-crystalline states (e.g., in solution or as amorphous solids). Zn K-edge XAS, for example, can be used to determine ligand identity, coordination number, and metal-ligand bond lengths in zinc complexes, which are often difficult to probe with other methods. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of ligands and complexes and can provide evidence for proposed intermediates in a catalytic cycle. frontiersin.org

Fluorescence Spectroscopy: This technique can be used to study the binding interactions between a metal complex and other molecules, such as a substrate or a biological macromolecule. frontiersin.orgspectroscopyonline.com

Computational Chemistry Approaches (e.g., Density Functional Theory, Molecular Dynamics) for Reaction Modeling

Computational modeling has become a co-equal partner with experiment in the field of catalysis. rsc.org These methods allow for the detailed exploration of reaction mechanisms at a level of detail that is often inaccessible to experimental techniques alone.

Density Functional Theory (DFT): DFT is the workhorse of computational catalysis. It provides a good balance of accuracy and computational cost for calculating the electronic structure of medium to large-sized molecules, such as transition metal catalysts. As discussed previously, DFT has been successfully used to calculate the geometries and energies of ground states, intermediates, and transition states for reactions involving DACH-derived catalysts, providing critical insights into reactivity and selectivity. caltech.edunih.govrsc.org The choice of functional (e.g., M06) and basis set (e.g., def2-TZVP) is critical for obtaining reliable results. caltech.edu

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. While less common for studying the bond-breaking/forming events of a reaction itself, MD is useful for sampling the conformational space of flexible ligands and catalyst-substrate complexes. This can help identify the most relevant starting conformations for more accurate quantum mechanical calculations.

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an enzyme or a catalyst within a complex environment like a mesoporous support, QM/MM methods are employed. rsc.org In this approach, the reactive core of the system (e.g., the metal active site and substrate) is treated with a high-level quantum mechanics method, while the surrounding environment is treated with a less computationally expensive molecular mechanics force field. rsc.org

Role of Non-Covalent Interactions in Chiral Induction

While the covalent bonds between the ligand and the metal form the primary structure of the catalyst, weaker non-covalent interactions within the catalytic pocket are ultimately responsible for chiral induction. nih.gov These interactions, which include hydrogen bonds, steric repulsion, and π-stacking, dictate the precise three-dimensional arrangement of the substrate relative to the catalyst in the key stereodetermining transition state.

The steric bulk of the ligand is a classic example. In Mn-catalyzed hydrogenations, steric repulsion between the substrate and the DACH-derived ligand disfavors one transition state, leading to high enantioselectivity. nih.govrsc.org In Trost ligands, the phenyl groups of the phosphine (B1218219) arms create defined chiral pockets that sterically guide the incoming nucleophile. nih.gov

Hydrogen bonding can also play a critical role. The amide N-H groups in Trost ligands, for example, can act as hydrogen bond donors, interacting with the nucleophile or other components of the reaction mixture to help lock in a specific, highly organized transition state assembly. The impact of such weak interactions has been shown to be significant in various chiral systems, affecting the efficiency and outcome of chemical transformations. nih.govresearchgate.net Furthermore, confining catalysts derived from 1,2-diaminocyclohexane within the pores of mesoporous silica (B1680970) has been shown to enhance chirality, suggesting that the physical constraints and interactions with the support material can further amplify stereochemical control. rsc.org

Structural and Supramolecular Aspects of R,r 1,2 Diaminocyclohexane and Its Complexes

Single Crystal X-ray Diffraction Analysis of the (R,R)-1,2-Diaminocyclohexane L-Tartrate Salt

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₆ |

| Molecular Weight | 264.28 g/mol |

| Melting Point | 273 °C (decomposes) sigmaaldrich.com |

| Optical Activity [α]20/D | +12.5° (c=4 in H₂O) chemicalbook.com |

| Appearance | White to almost white powder/crystal |

Crystallographic Studies of Metal Complexes Derived from (R,R)-1,2-Diaminocyclohexane Ligands

The (R,R)-1,2-diaminocyclohexane (often abbreviated as R,R-dach) ligand is a staple in coordination chemistry, particularly for the synthesis of chiral metal complexes with applications in catalysis and medicine. X-ray crystallography has been an indispensable tool in elucidating the precise three-dimensional structures of these complexes, revealing details about coordination geometries, ligand conformations, and intermolecular interactions.

Another example is the series of platinum(II) complexes with the general formula [Pt(PL)(AL)]Cl₂, where PL is a pyridine (B92270) derivative and AL is the chiral R,R-dach ligand. nih.gov Circular dichroism spectroscopy confirmed the retention of the ligand's chirality upon coordination, and while full crystallographic data for all derivatives were not reported in the initial communication, such studies are crucial for correlating structure with biological activity. nih.gov The synthesis of manganese(I) complexes with tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane for asymmetric hydrogenation has also been reported, with DFT calculations supporting the experimentally observed stereoselectivity, which is rooted in the steric repulsion between the substrate and the chiral ligand framework. nih.gov

Table 2: Representative Crystallographic Data for a Metal Complex Derived from (R,R)-1,2-Diaminocyclohexane

| Compound | Chloro(trans-R,R-1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV) chloride nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 19.864(5) |

| b (Å) | 7.026(2) |

| c (Å) | 12.446(3) |

| **β (°) ** | 106.64(2) |

| Z | 4 |

Investigation of Chiral Recognition in Solid-State Structures

Chiral recognition in the solid state is a fundamental phenomenon that underpins processes such as enantiomeric resolution and asymmetric catalysis. The formation of the this compound salt is a classic example of diastereomeric resolution, where the chiral L-tartaric acid selectively crystallizes with one enantiomer of the diamine.

The basis for this recognition lies in the complementary stereochemistry of the cation and anion, which allows for the formation of a more stable, lower-energy crystal lattice compared to the corresponding salt with the (S,S)-diamine. The extensive and well-organized hydrogen-bonding network, as mentioned earlier, is the primary driver of this recognition. rsc.org The specific arrangement of the hydroxyl and carboxylate groups of the L-tartrate anion creates a chiral pocket that preferentially accommodates the (R,R)-enantiomer of the diaminocyclohexane cation.

The study of chiral recognition extends to the self-recognition of enantiomers, where molecules of the same chirality preferentially associate. While detailed studies on the self-enantioresolving properties of this compound itself are not extensively documented, the principles of self-induced diastereomeric anisochronism (SIDA) observed in other chiral amine derivatives suggest that such interactions are likely present and contribute to the stability of the homochiral crystalline state. nih.gov

Supramolecular Assembly and Self-Sorting Phenomena

The ability of (R,R)-1,2-diaminocyclohexane and its derivatives to form ordered supramolecular assemblies is a direct consequence of the directional nature of the hydrogen bonds they can form. In the case of the L-tartrate salt, the ionic and hydrogen-bonding interactions lead to the formation of a robust three-dimensional network.

Interestingly, under certain conditions, the components of this compound can participate in the formation of supramolecular gels. The dissolution of the salt in a mixture of methanol (B129727) and aqueous HCl, followed by the addition of a solvent like acetone, can lead to the formation of a transient gel. rsc.org This phenomenon suggests a hierarchical self-assembly process where the primary hydrogen-bonded units further associate into larger fibrous networks that entrap the solvent. The competition between gelation and crystallization in these systems highlights the delicate balance of intermolecular forces that govern the formation of ordered solid-state structures.

Self-sorting, where components of a mixture recognize and selectively assemble with their intended partners, is another key aspect of the supramolecular chemistry of these compounds. The successful resolution of racemic 1,2-diaminocyclohexane with L-tartaric acid is, in itself, a manifestation of a self-sorting process in the solid state. This inherent ability to form specific, well-defined assemblies makes (R,R)-1,2-diaminocyclohexane and its salts valuable components in the design of more complex supramolecular architectures and functional materials.

Future Directions and Emerging Research Frontiers

Development of Next-Generation (R,R)-1,2-Diaminocyclohexane Based Catalysts

The evolution of catalysts derived from (R,R)-1,2-diaminocyclohexane is geared towards enhancing their activity, selectivity, and substrate scope. A significant area of research involves the refinement of Salen-type ligands, which are Schiff base complexes formed by the condensation of a salicylaldehyde (B1680747) derivative with the diamine. These ligands, when complexed with metals like manganese, chromium, cobalt, and aluminum, have demonstrated remarkable efficacy in a variety of asymmetric reactions.

Future developments are focused on creating more sophisticated ligand architectures. This includes the introduction of novel electronic and steric features to the Salen backbone to fine-tune the catalyst's performance. For instance, modifying the substituents on the salicylaldehyde moiety can have a profound impact on the catalyst's reactivity and enantioselectivity. Recent studies have explored the impact of these modifications in reactions such as asymmetric epoxidation and cycloaddition.

Beyond Salen complexes, researchers are designing and synthesizing novel organocatalysts derived from (R,R)-1,2-diaminocyclohexane. These catalysts often operate through non-covalent interactions or by forming transient covalent intermediates like enamines or iminiums. The development of bifunctional catalysts, which incorporate both a Brønsted acid or base and a Lewis acid or base into a single molecular entity, is a particularly promising avenue. This approach aims to achieve synergistic activation of both the nucleophile and the electrophile, leading to enhanced reaction rates and selectivities.

Table 1: Examples of Next-Generation (R,R)-1,2-Diaminocyclohexane Based Catalysts and Their Applications

| Catalyst Type | Metal/Core | Reaction Type | Substrate Scope | Enantioselectivity (ee%) | Reference |

| Salen Complex | Mn(III) | Asymmetric Epoxidation | Non-functionalized olefins | High | |

| Schiff Base Complex | Cu(II) | [3+2] Cycloaddition | Terminal alkenes | Excellent | |

| Organocatalyst | Thiourea-based | Michael Addition | Various | High | |

| Bifunctional Catalyst | Brønsted Acid/Lewis Base | Aldol (B89426) Reaction | Aldehydes and Ketones | >95 |

Integration of Sustainable Methodologies in Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the design of synthetic routes and catalytic processes involving (R,R)-1,2-diaminocyclohexane derivatives. A primary focus is the reduction or elimination of hazardous organic solvents. Researchers are actively exploring the use of greener alternatives such as water, ionic liquids, and supercritical fluids. Performing reactions in aqueous media or under solvent-free conditions not only reduces the environmental impact but can also in some cases enhance catalyst activity and selectivity.

Another key aspect of sustainable chemistry is the development of energy-efficient processes. The use of non-conventional energy sources like microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields in shorter timeframes. Furthermore, there is a strong emphasis on developing practical and cost-efficient methods for the synthesis of the chiral ligands themselves. For example, a kilo-scale synthesis of (R,R)-N,N′-bis(2-hydroxybenzyl)-1,2-diaminocyclohexane has been developed, starting from the resolution of racemic 1,2-diaminocyclohexane with L-(+)-tartaric acid. bohrium.com

High-Throughput Screening and Combinatorial Approaches for Catalyst Discovery

The discovery of novel and improved catalysts can be a time-consuming and labor-intensive process. High-throughput screening (HTS) and combinatorial chemistry have emerged as powerful tools to accelerate this discovery phase. These approaches involve the rapid synthesis and screening of large libraries of potential catalysts to identify the most promising candidates for a specific transformation.

In the context of (R,R)-1,2-diaminocyclohexane, combinatorial libraries of ligands can be generated by systematically varying the substituents on the diamine backbone or on the coordinating groups. For example, a library of Schiff base ligands can be created by reacting the diamine with a diverse set of aldehydes. These libraries can then be screened in parallel for their catalytic activity and enantioselectivity in a target reaction.

The development of sensitive and rapid analytical techniques is crucial for the success of HTS. Techniques such as chiral chromatography, mass spectrometry, and fluorescence-based assays are often employed to quickly determine the enantiomeric excess of the product. While the application of HTS to (R,R)-1,2-diaminocyclohexane-based catalysts is still an evolving area, it holds immense potential for the rapid optimization of existing catalysts and the discovery of entirely new catalytic systems.

Exploration of Novel Reaction Spaces for Enantioselective Transformations

While catalysts derived from (R,R)-1,2-diaminocyclohexane are well-established for reactions like epoxidation, hydrogenation, and various carbon-carbon bond-forming reactions, a significant research frontier is the expansion of their application to novel and more challenging enantioselective transformations.

One such area is catalytic asymmetric dearomatization (CADA). These reactions convert readily available flat aromatic compounds into valuable three-dimensional chiral molecules, providing access to complex molecular architectures that are relevant to natural product synthesis and drug discovery. The development of (R,R)-1,2-diaminocyclohexane-based catalysts that can effectively control the stereochemistry of these transformations is a key research objective.

Another emerging area is the asymmetric functionalization of C-H bonds. The direct conversion of a C-H bond into a new functional group is a highly atom-economical and efficient synthetic strategy. Chiral catalysts based on (R,R)-1,2-diaminocyclohexane are being developed to control the enantioselectivity of these reactions, enabling the synthesis of chiral molecules from simple, unactivated precursors.

Table 2: Emerging Enantioselective Transformations with (R,R)-1,2-Diaminocyclohexane Based Catalysts

| Reaction Type | Catalyst System | Key Challenge | Potential Application | Reference |

| Asymmetric Dearomatization | Chiral Metal Complex | Breaking aromaticity with high stereocontrol | Synthesis of complex natural products | |

| Asymmetric C-H Functionalization | Rhodium or Palladium Complex | Regio- and enantioselective activation of inert C-H bonds | Late-stage functionalization of complex molecules | |

| Asymmetric Cycloadditions | Chiral Lewis Acid | Controlling multiple stereocenters in a single step | Rapid construction of cyclic compounds |

Advanced Materials Science Applications of Immobilized Chiral Catalysts

The immobilization of chiral catalysts derived from (R,R)-1,2-diaminocyclohexane onto solid supports not only facilitates their recycling but also opens up new avenues in materials science. These immobilized catalysts can be integrated into various advanced materials, leading to novel functionalities.

One promising approach is the use of magnetic nanoparticles as a support. The resulting magnetic nanocatalysts can be easily recovered from the reaction mixture using an external magnet, offering a simple and efficient separation method. These materials have shown great promise in various asymmetric reactions, maintaining high activity and selectivity over multiple cycles.

Polymer-supported chiral catalysts are another important class of materials. By covalently attaching the catalyst to a polymer backbone, its leaching into the product stream can be minimized. These polymer-supported catalysts are particularly well-suited for use in continuous flow reactors, enabling more efficient and scalable chemical production.

Furthermore, (R,R)-1,2-diaminocyclohexane derivatives can be used as chiral building blocks for the synthesis of metal-organic frameworks (MOFs). These porous crystalline materials have a high internal surface area and can be designed to have catalytically active sites within their pores. Chiral MOFs can act as heterogeneous catalysts for enantioselective reactions, combining the benefits of high activity and selectivity with the ease of separation and recycling.

Table 3: Advanced Materials Incorporating (R,R)-1,2-Diaminocyclohexane Based Catalysts

| Material Type | Support/Framework | Key Feature | Application | Reference |

| Magnetic Nanocatalyst | Silica-coated magnetic nanoparticles | Easy separation with a magnet | Recyclable asymmetric epoxidation | |

| Polymer-Supported Catalyst | Polystyrene, Polyacrylates | Suitability for continuous flow reactors | Sustainable chemical synthesis | |

| Chiral Metal-Organic Framework (MOF) | Metal ions and chiral organic linkers | High surface area and defined active sites | Heterogeneous asymmetric catalysis |

Q & A

Q. What are the recommended methodologies for synthesizing (R,R)-1,2-Diaminocyclohexane L-tartrate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chiral resolution of the racemic mixture using L-tartaric acid as a resolving agent. Key steps include:

- Chiral Resolution : React (±)-1,2-diaminocyclohexane with L-tartaric acid in a polar solvent (e.g., methanol/water) under reflux. Monitor pH to favor selective crystallization of the (R,R)-enantiomer .

- Optimization : Vary temperature (40–60°C), solvent ratios, and cooling rates to enhance diastereomeric purity. Use X-ray crystallography or chiral HPLC to confirm stereochemistry .

- Downstream Products : Derivatives like N,N'-bis(2-diphenylphosphino-1-naphthoyl) can be synthesized for catalytic applications .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with a mobile phase of hexane/isopropanol. Compare retention times with known standards .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., (R,R)-enantiomer: [α]D = +12.5° in water) .

- X-ray Diffraction : Resolve crystal structures to confirm absolute configuration, particularly if discrepancies arise in spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hygroscopic degradation .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Avoid food/water contamination due to toxicity risks .

- Ventilation : Ensure local exhaust ventilation during synthesis to mitigate inhalation hazards .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in asymmetric catalysis?

- Methodological Answer :

- DFT Calculations : Model transition states using software like Gaussian or ORCA to predict enantioselectivity in catalytic cycles. Focus on ligand-metal interactions (e.g., Pd or Ru complexes) .

- Molecular Dynamics : Simulate solvent effects on chiral recognition during crystallization. Compare with experimental yields to refine force-field parameters .

- Data Validation : Cross-reference computational results with kinetic studies (e.g., rate constants for ligand substitution reactions) .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for (R,R)-1,2-Diaminocyclohexane derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine chiral HPLC, NMR (using chiral shift reagents), and circular dichroism (CD) to cross-validate ee. Discrepancies often arise from impurities in tartaric acid or solvent polarity effects .

- Batch Analysis : Test multiple synthesis batches to identify systematic errors (e.g., inconsistent cooling rates during crystallization) .

- Theoretical Frameworks : Apply Curtin-Hammett principles to explain kinetic vs. thermodynamic control in diastereomer formation .

Q. How can researchers design experiments to study the compound’s role in chiral ligand libraries for transition-metal catalysis?

- Methodological Answer :

- Ligand Screening : Synthesize phosphine/oxazoline derivatives and test in asymmetric hydrogenation (e.g., ketones or alkenes). Monitor ee using GC-MS or chiral HPLC .

- Structure-Activity Relationships (SAR) : Correlate ligand bite angles (from X-ray data) with catalytic activity. Use multivariate regression to identify steric/electronic drivers .

- Mechanistic Probes : Employ isotopic labeling (e.g., deuterated substrates) or in-situ IR spectroscopy to track reaction pathways .

Q. What methodologies address the stereochemical instability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct kinetic studies at pH 2–10 to identify degradation pathways (e.g., racemization via planar intermediates). Use UV-Vis or CD spectroscopy to monitor changes .

- Stabilization Strategies : Add chelating agents (e.g., EDTA) to sequester metal impurities that catalyze racemization. Optimize buffer systems (e.g., citrate vs. phosphate) .

- Theoretical Modeling : Apply Marcus theory to predict proton-transfer rates influencing stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.